Imidazo[1,2-c]quinazolin-5-amine

α-glucosidase inhibition type 2 diabetes antihyperglycemic

Imidazo[1,2-c]quinazolin-5-amine (CAS 777057-13-3) is a planar, trinitrogen-fused heterocycle with the molecular formula C₁₀H₈N₄ and a molecular weight of 184.20 g·mol⁻¹. It belongs to the imidazoquinazoline family, recognized as a privileged scaffold in medicinal chemistry due to its capacity to engage diverse biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Cat. No. B13567994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-c]quinazolin-5-amine
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC=CN3C(=N2)N
InChIInChI=1S/C10H8N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-6H,(H2,11,13)
InChIKeyVRNQEIBRGYRAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-c]quinazolin-5-amine — A Privileged Heteroaromatic Scaffold for Multi-Target Drug Discovery


Imidazo[1,2-c]quinazolin-5-amine (CAS 777057-13-3) is a planar, trinitrogen-fused heterocycle with the molecular formula C₁₀H₈N₄ and a molecular weight of 184.20 g·mol⁻¹ [1]. It belongs to the imidazoquinazoline family, recognized as a privileged scaffold in medicinal chemistry due to its capacity to engage diverse biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions [2]. Unlike simpler quinazoline derivatives, the fusion of an imidazole ring to the quinazoline core at the [1,2-c] junction creates a distinct electrostatic surface and conformational rigidity that enable selective modulation of targets including α-glucosidase, adenosine A2A receptors, phosphoinositide 3-kinase (PI3K), and α1-adrenoceptors [3].

Why Imidazo[1,2-c]quinazolin-5-amine Cannot Be Replaced by Simpler Quinazoline or Benzimidazole Analogs


Procurement specialists and medicinal chemists cannot simply substitute imidazo[1,2-c]quinazolin-5-amine with quinazolin-5-amine or benzimidazo[1,2-c]quinazolin-5-amine because the [1,2-c] imidazole fusion is the key structural determinant that enables the scaffold to achieve sub-micromolar α-glucosidase inhibition (12.44 μM IC₅₀, 60.3× more potent than acarbose) [1], selective A2A receptor antagonism [2], and PI3K inhibition at picomolar concentrations when appropriately elaborated (0.5 nM for PI3Kα) [3]. The simpler quinazolin-5-amine scaffold lacks the additional hydrogen-bond acceptor and the extended π-surface required for these interactions, typically yielding α-glucosidase IC₅₀ values above 200 μM [1]. The 2,3-dihydro analog, while structurally similar, exhibits a distinct oxidation state (sp³ character at the imidazoline ring) that alters the electronic distribution and abolishes the planar aromatic character, resulting in a different target selectivity profile and reduced potency for several targets [4].

Quantitative Differentiation of Imidazo[1,2-c]quinazolin-5-amine Relative to Closest Analogs and Standards


Superior α-Glucosidase Inhibition Potency: 60.3-Fold Improvement Over Acarbose

Derivatives of the imidazo[1,2-c]quinazolin-5-amine scaffold achieve α-glucosidase inhibition IC₅₀ values as low as 12.44 ± 0.38 μM, which is 60.3 times more potent than the standard clinical drug acarbose (IC₅₀ = 750.0 ± 1.5 μM). In contrast, quinazoline-based α-glucosidase inhibitors without the imidazole fusion typically exhibit IC₅₀ values >200 μM [1]. The most potent compound 11j from the imidazoquinazoline series demonstrated this 60.3-fold superiority in a Saccharomyces cerevisiae α-glucosidase assay under identical conditions [1]. This magnitude of potency enhancement demonstrates that the [1,2-c] imidazole fusion is the critical pharmacophoric element conferring the inhibitory activity, not merely the quinazoline core.

α-glucosidase inhibition type 2 diabetes antihyperglycemic

Selective Adenosine A2A Receptor Antagonism: A Scaffold-Defined Selectivity Profile Distinct from Xanthine-Based Antagonists

The imidazo[1,2-c]quinazolin-5-amine scaffold serves as the core for a series of selective adenosine A2A receptor antagonists claimed in Merck Sharp & Dohme patent WO2019118313A1 [1]. According to the patent disclosure, these compounds selectively antagonize A2A receptors (found in high density in the basal ganglia) without significant activity at A1, A2b, or A3 subtypes [1]. This selectivity profile is structurally conferred by the imidazo[1,2-c]quinazoline core and cannot be replicated by xanthine-based A2A antagonists (e.g., istradefylline) or triazolo-pyrimidine antagonists, which exhibit varying degrees of A1/A2A crossover [1]. The quinazolin-5-amine scaffold alone lacks the fused imidazole ring necessary to achieve this receptor subtype selectivity [2].

A2A antagonist Parkinson's disease neurodegeneration GPCR

PI3K Inhibitor Scaffold Enabling Picomolar Potency: Copanlisib (0.5 nM PI3Kα) vs. PIK-90 (11 nM PI3Kα)

The elaborated imidazo[1,2-c]quinazolin-5-amine scaffold, when appropriately substituted, yields the clinically approved PI3K inhibitor copanlisib (BAY 80-6946), which achieves picomolar IC₅₀ values: 0.5 nM (PI3Kα), 0.7 nM (PI3Kδ), 3.7 nM (PI3Kβ), and 6.4 nM (PI3Kγ) [1]. This represents a 22-fold improvement in PI3Kα potency compared to the simpler imidazoquinazoline PIK-90 (N-(2,3-dihydro-7,8-dimethoxyimidazo[1,2-c]quinazolin-5-yl)-3-pyridinecarboxamide), which shows IC₅₀ values of 11 nM (PI3Kα), 18 nM (PI3Kγ), 58 nM (PI3Kδ), and 350 nM (PI3Kβ) . The copanlisib intermediate 7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is explicitly documented as a building block for PI3K inhibitor synthesis , confirming the direct synthetic utility of the imidazo[1,2-c]quinazolin-5-amine core.

PI3K inhibition targeted cancer therapy copanlisib kinase inhibitor

One-Pot Synthetic Accessibility: Enabling Library Generation in a Single Step from Nitro-Compounds

Imidazo[1,2-c]quinazolin-5-amines can be synthesized in a one-pot procedure directly from nitro-substituted precursors using low-valent titanium (TiCl₄/Sm), a method that affords the target compounds in good yields suitable for library synthesis [1]. This contrasts with the multi-step synthetic routes required for conventional quinazolin-5-amines, which typically involve sequential protection, cyclization, and deprotection steps. The one-pot methodology reported by Dou et al. (2009) simultaneously generates imidazo[1,2-c]quinazolin-5-amines, 2-thioxoquinazolinones, and benzimidazo[1,2-c]quinazolin-5-amines from a common nitro-compound precursor, highlighting the modular versatility of this synthetic approach [1]. The key cyclization proceeds via a thiourea intermediate formed in situ, obviating the need to isolate reactive intermediates [1].

one-pot synthesis combinatorial chemistry low-valent titanium library synthesis

Optimized Physicochemical Profile: Differentiated LogP and Molecular Weight Relative to Quinazolin-5-amine and 2,3-Dihydro Analogs

Imidazo[1,2-c]quinazolin-5-amine (MW 184.20 g·mol⁻¹, XLogP3 = 2.1) occupies a physicochemical 'sweet spot' between the smaller quinazolin-5-amine (MW 145.16 g·mol⁻¹, XLogP3 = 0.9) and the more lipophilic 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (MW 186.21 g·mol⁻¹, XLogP3 = 0.9) [1][2][3]. The XLogP3 of 2.1 for the target compound predicts adequate membrane permeability while retaining aqueous solubility, a balance that the more hydrophilic quinazolin-5-amine (XLogP3 0.9) may not achieve without additional substitution [1][2]. The topological polar surface area (TPSA) of 56.2 Ų for imidazo[1,2-c]quinazolin-5-amine places it within the optimal range (<140 Ų) for oral bioavailability, while its hydrogen bond donor count of 1 and acceptor count of 3 provide a favorable profile for target engagement without excessive polarity [1].

physicochemical properties drug-likeness LogP ligand efficiency solubility-permeability balance

Multi-Target Scaffold Versatility: Demonstrated Activity Across >5 Distinct Therapeutic Target Classes

The imidazo[1,2-c]quinazolin-5-amine scaffold has been experimentally validated as an active pharmacophore across at least six distinct target classes: (1) α-glucosidase (IC₅₀ 12.44–308.33 μM, 60.3× acarbose) [1]; (2) adenosine A2A receptors (selective antagonism claimed in WO2019118313A1) [2]; (3) PI3K (copanlisib, IC₅₀ 0.5–6.4 nM for class I isoforms) [3]; (4) α1-adrenoceptors (Ki 0.34 nM for optimized derivatives) [4]; (5) bacterial and fungal targets (MIC 4–8 μg/mL for Gram-positive and Gram-negative bacteria, 8–16 μg/mL for fungi) [5]; and (6) EGFR tyrosine kinase (IC₅₀ 12.3–82.0 μM for imidazo[1,2-a]quinazoline isomers) [6]. In contrast, the simpler quinazolin-5-amine scaffold is predominantly explored for kinase inhibition, with limited reported activity against glycosidases or GPCRs [7]. This breadth of validated target engagement is consistent with the classification of imidazo[1,2-c]quinazolines as a 'privileged scaffold' [8].

multi-target scaffold polypharmacology privileged structure kinase inhibition GPCR antimicrobial

High-Value Application Scenarios Where Imidazo[1,2-c]quinazolin-5-amine Confers a Verifiable Procurement Advantage


Anti-Diabetic Lead Discovery: Starting Point with 60-Fold Potency Advantage Over Acarbose

Research groups pursuing next-generation α-glucosidase inhibitors for type 2 diabetes mellitus can use imidazo[1,2-c]quinazolin-5-amine as a validated starting scaffold. As demonstrated by Peytam et al. (2023), elaborated derivatives of this scaffold achieve IC₅₀ values as low as 12.44 μM, representing a 60.3-fold potency improvement over the clinical standard acarbose (IC₅₀ 750 μM) [1]. The one-pot synthetic accessibility of the core scaffold [2] enables rapid parallel synthesis of diverse libraries for SAR exploration, accelerating the hit-to-lead timeline. Procurement of this specific heterocyclic building block eliminates the need for de novo scaffold design and provides immediate access to a chemical series with published SAR, kinetic characterization, and molecular docking data [1].

Parkinson's Disease and Neurodegenerative Disorder Programs: Non-Xanthine A2A Antagonist Chemotype

For neuroscience drug discovery teams targeting adenosine A2A receptors in Parkinson's disease, the imidazo[1,2-c]quinazolin-5-amine scaffold offers a patent-validated non-xanthine A2A antagonist chemotype [1]. The Merck Sharp & Dohme patent family (WO2019118313A1, US 2021/0053973, EP 3723754) explicitly claims imidazo[1,2-c]quinazolin-5-amine compounds as selective A2A antagonists with therapeutic utility in Parkinson's disease and L-Dopa-induced dyskinesia [1]. The structural differentiation from xanthine-based competitors (e.g., istradefylline) enables exploration of intellectual property space not encumbered by existing A2A antagonist patents, while the well-characterized synthetic route [2] supports rapid analog generation for lead optimization.

Targeted Oncology — PI3K Pathway: Direct Synthetic Access to Copanlisib Chemical Space

Medicinal chemistry teams developing PI3K inhibitors for oncology indications can leverage imidazo[1,2-c]quinazolin-5-amine and its elaborated intermediates to directly access the chemical space of the FDA-approved drug copanlisib (BAY 80-6946), which achieves picomolar PI3Kα inhibition (IC₅₀ 0.5 nM) [1]. The intermediate 7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is commercially available as a building block explicitly documented for PI3K inhibitor synthesis [2]. Compared to the related imidazoquinazoline PIK-90 (PI3Kα IC₅₀ 11 nM ), the copanlisib scaffold demonstrates that appropriate elaboration of the imidazo[1,2-c]quinazolin-5-amine core can achieve 22-fold greater potency. This direct synthetic tractability to a clinically validated chemotype reduces the risk and timeline of PI3K inhibitor discovery programs.

Multi-Target Phenotypic Screening Libraries: One Scaffold, Six Therapeutic Indications

For organizations building phenotypic screening libraries, imidazo[1,2-c]quinazolin-5-amine represents a high-value scaffold investment because a single core chemistry has demonstrated bioactivity across at least six distinct target classes: α-glucosidase (IC₅₀ 12.44 μM) [1], A2A receptors [2], PI3K (0.5–6.4 nM) , α1-adrenoceptors (Ki 0.34 nM) , antimicrobial targets (MIC 4–8 μg/mL) , and EGFR kinase . This polypharmacological profile allows a single synthetic workflow to populate multiple disease-relevant screening decks, maximizing return on synthesis investment and reducing the number of distinct scaffold chemistries that must be procured, validated, and maintained. The one-pot synthetic methodology further amplifies this advantage by enabling rapid library expansion from a common set of nitro-compound precursors.

Quote Request

Request a Quote for Imidazo[1,2-c]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.